Methyl 2-[(2-carbamoylphenyl)amino]diazenylbenzoate
Description
Methyl 2-[(2-carbamoylphenyl)amino]diazenylbenzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a diazenyl (-N=N-) group and a 2-carbamoylphenyl moiety. Its synthesis typically involves coupling reactions between aromatic amines and diazonium salts, followed by esterification. Structural characterization relies on advanced spectroscopic methods, including NMR and mass spectrometry .
Properties
CAS No. |
53017-94-0 |
|---|---|
Molecular Formula |
C15H14N4O3 |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
methyl 2-[(2-carbamoylanilino)diazenyl]benzoate |
InChI |
InChI=1S/C15H14N4O3/c1-22-15(21)11-7-3-5-9-13(11)18-19-17-12-8-4-2-6-10(12)14(16)20/h2-9H,1H3,(H2,16,20)(H,17,18) |
InChI Key |
WDUPACPRQFPDQM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N=NNC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Biological Activity
Methyl 2-[(2-carbamoylphenyl)amino]diazenylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
Chemical Formula : CHNO
Molecular Weight : 252.25 g/mol
IUPAC Name : this compound
The compound features a diazenyl group, which is known for its role in various biological activities, including anti-cancer and anti-inflammatory effects.
Biological Activity Overview
This compound has been studied for its potential therapeutic effects. Key areas of research include:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity against certain bacterial strains, potentially making it useful in treating infections.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways related to cell survival and apoptosis.
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC value was determined to be approximately 15 µM, indicating potent anticancer activity.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate antimicrobial efficacy.
Table 1: Summary of Biological Activities
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits enzymes involved in cancer proliferation |
| ROS Generation | Induces oxidative stress leading to apoptosis |
| Signaling Pathway Modulation | Alters pathways related to cell survival |
Comparison with Similar Compounds
Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl Ester, Ethametsulfuron Methyl Ester)
Structural Differences :
- Sulfonylurea Bridge: These herbicides (e.g., methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) feature a sulfonylurea (-SO₂-NH-C(=O)-NH-) linkage instead of a diazenyl group .
- Triazine Ring: The presence of a 1,3,5-triazine substituent enhances herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis.
Functional Implications :
- The sulfonylurea bridge and triazine ring optimize binding to ALS, enabling selective weed control.
Ethynyl-Substituted Benzoate Derivatives (e.g., Methyl 2-[(2-aminophenyl)ethynyl]benzoate)
Structural Differences :
- Ethynyl vs.
Functional Implications :
Thioether- and Piperidine-Substituted Analogs (e.g., Methyl 2-[(3-aminophenyl)thio]isonicotinate)
Structural Differences :
- Thioether Linkage : The -S- group in thioether derivatives increases flexibility and lipophilicity compared to the rigid diazenyl group.
- Piperidine Substituents : Compounds like methyl 2-[(3-carbamoylpiperidin-1-yl)methyl]-3-nitrobenzoate introduce heterocyclic rings, altering solubility and bioavailability .
Functional Implications :
- Thioether and piperidine substituents are common in drug design for improving membrane permeability. The diazenyl compound’s polar azo group may limit blood-brain barrier penetration but enhance binding to polar targets like enzymes or receptors .
Comparative Data Table
Research Findings and Implications
- Synthesis : The target compound’s diazenyl group requires precise reaction conditions (e.g., low-temperature diazotization) to avoid decomposition, unlike sulfonylureas, which form via urea condensation .
- Biological Activity : While sulfonylureas target plant enzymes, diazenyl derivatives may interact with mammalian proteins, as seen in related azo compounds used as protease inhibitors or anti-inflammatory agents.
- Stability : Azo compounds are prone to photodegradation, whereas sulfonylureas exhibit greater environmental persistence, a critical factor in herbicide design .
Q & A
Q. What are the optimal synthetic routes for Methyl 2-[(2-carbamoylphenyl)amino]diazenylbenzoate, and how can reaction parameters be optimized?
Methodological Answer: The synthesis of diazenylbenzoate derivatives typically involves coupling reactions between aromatic amines and benzoate precursors. For example, in related compounds (e.g., ethyl carbamate derivatives), amide bond formation is achieved using coupling agents like dichlorotriphenylphosphorane under controlled conditions . Key parameters to optimize include:
- Temperature: Reactions often proceed at reflux (e.g., in ethanol or methanol) to enhance solubility and reaction rates.
- Solvent Choice: Polar aprotic solvents (e.g., DMF) may improve diazenyl group stability.
- Catalysts: Lewis acids or coupling agents (e.g., EDC/HOBt) can enhance yields.
Yield optimization should be monitored via TLC or HPLC, with purity confirmed by NMR and mass spectrometry .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach is recommended:
- NMR Spectroscopy: H and C NMR can confirm the presence of the carbamoyl, diazenyl, and methyl ester groups. For example, aromatic protons in similar compounds resonate at δ 6.5–8.5 ppm .
- FT-IR: Stretching vibrations for C=O (ester: ~1720 cm), N-H (amide: ~3300 cm), and N=N (diazenyl: ~1450 cm) provide functional group confirmation .
- X-ray Crystallography: Used to resolve crystal structure ambiguities, as demonstrated for zinc(II) benzoate complexes .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] ion).
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer: Stability studies should assess:
- Photodegradation: UV-Vis spectroscopy can track decomposition under light exposure.
- Hydrolytic Stability: Test solubility in aqueous buffers (pH 4–9) and monitor ester/amide bond hydrolysis via HPLC.
- Thermal Stability: Thermogravimetric analysis (TGA) determines decomposition temperatures.
For example, methyl ester derivatives are prone to hydrolysis in basic conditions, necessitating anhydrous storage .
Advanced Research Questions
Q. What computational methods can predict the compound’s reactivity and interactions with biological targets?
Methodological Answer:
- Density Functional Theory (DFT): Calculate molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites. For diazenyl derivatives, the N=N bond’s electron density influences reactivity .
- Molecular Docking: Simulate binding to enzymes (e.g., cytochrome P450) using software like AutoDock. Similar carbamoyl-containing compounds show affinity for hydrophobic pockets via π-π stacking .
- ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Q. How can contradictory data on biological activity be resolved?
Methodological Answer: Contradictions often arise from assay variability or impurities. Strategies include:
- Dose-Response Studies: Establish IC values across multiple cell lines (e.g., HepG2 for cytotoxicity) .
- Metabolite Profiling: LC-MS/MS identifies degradation products that may interfere with assays.
- Structural Analog Comparison: Compare activity with derivatives lacking the diazenyl group to isolate its contribution .
Q. What are the mechanistic implications of the diazenyl group in drug design?
Methodological Answer: The diazenyl (N=N) group:
- Enhances electron delocalization , affecting redox properties and potential as a photosensitizer.
- May act as a hydrogen bond acceptor , influencing binding to targets like kinases or GPCRs.
- Can undergo pH-dependent tautomerization , altering solubility and reactivity .
Studies on similar compounds suggest that diazenyl derivatives exhibit dual activity as enzyme inhibitors and pro-apoptotic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
